molecular formula C9H17NO B2553970 (1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane CAS No. 2375254-64-9

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane

Cat. No.: B2553970
CAS No.: 2375254-64-9
M. Wt: 155.241
InChI Key: MXNCCSMZCLPXRJ-KVARREAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane is a chiral, bicyclic organic compound that serves as a sophisticated synthetic intermediate in medicinal chemistry and drug discovery. Its complex, rigid structure is part of the azabicyclo[3.2.0]heptane family, which is recognized for its utility as a scaffold and isostere in pharmaceutical research . The specific stereochemistry (1S,5R) and the 7,7-dimethyl substitution make this compound a promising building block for constructing molecules with defined three-dimensional geometry. The primary research value of this compound lies in its potential to be used as a key synthetic intermediate for the development of novel bioactive molecules. Related 2-azabicyclo[3.2.0]heptane structures have been successfully employed in the synthesis of diastereopure amino alcohols and diamines, which are valuable, versatile building blocks for drug discovery programs . Researchers can leverage this scaffold to create structurally constrained analogs of lead compounds, potentially improving their physicochemical properties, such as metabolic stability or binding affinity. Applications & Research Value: • Medicinal Chemistry: Used in the exploration of isosteric replacements for saturated heterocycles and acyclic amines, which can fine-tune the properties of drug candidates . • Chemical Synthesis: Acts as a precursor for further functionalization to create libraries of compounds for high-throughput screening. • Methodology Development: Serves as a substrate for developing new synthetic transformations involving strained bicyclic systems. Please Note: The specific mechanism of action and detailed pharmacological profile for this exact compound are not currently available in the public scientific literature, as it is likely a proprietary research intermediate. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(1S,5R)-6-methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)7-6(4-5-10-7)8(9)11-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNCCSMZCLPXRJ-KVARREAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1OC)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H](C1OC)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction or other cyclization methods.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using reagents such as methyl iodide or dimethyl sulfate.

    Addition of Methyl Groups: The two methyl groups are added via alkylation reactions, using reagents like methyl lithium or methyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the bicyclic core, using reagents such as sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, organolithium compounds, Grignard reagents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations in Azabicyclo[3.2.0]heptane Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Aza Position Substituents Biological Activity/Notes Reference
(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane 2 6-OCH₃, 7,7-(CH₃)₂ N/A (hypothetical CNS modulation) N/A
LU-111995 [(1S,5R,6S)-3-azabicyclo[3.2.0]heptane derivative] 3 4-Fluorophenyl, ethyl-quinazoline D4/5-HT2A antagonist (Ki = 1.4 nM for D4)
Abbott Laboratories’ 3,6-diazabicyclo[3.2.0]heptanes (e.g., A-859261) 3,6 Pyridin-2-yl-indole α7-nAChR agonist (Ki = 0.5–0.6 nM)
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride 6 2-Oxa, hydrochloride salt Unspecified (potential CNS activity)
7,7-Dimethoxy-3-methyl-1-phenyl-3-azabicyclo[3.2.0]heptane 3 7,7-(OCH₃)₂, 3-CH₃, 1-Ph Synthetic intermediate (CAS: 88905-25-3)

Impact of Aza Position and Ring Modifications

Aza Position
  • 2-Aza vs. 3-Aza: The 2-aza position in the target compound may alter electron distribution compared to 3-aza derivatives (e.g., LU-111995). For LU-111995, the 3-aza group facilitates dopamine D4 receptor binding with high selectivity over D2 receptors .
Substituent Effects
  • Methoxy vs. Aryl Groups: The 6-methoxy group in the target compound contrasts with aryl-substituted analogs (e.g., Abbott’s pyridin-2-yl-indole derivatives).
  • Dimethyl vs. Polar Groups :
    • The 7,7-dimethyl substituents increase steric hindrance, possibly limiting off-target interactions. In contrast, compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (amoxicillin precursor) use polar groups (e.g., carboxylic acid) for antibacterial activity .

Pharmacological and Physicochemical Properties

Receptor Selectivity
  • α7-nAChR Agonists: Abbott’s 3,6-diazabicyclo[3.2.0]heptanes demonstrate sub-nanomolar affinity for α7-nAChR, attributed to the diaza configuration and pyridin-2-yl-indole substituents . The target compound’s 2-aza and methoxy groups may favor different receptor interactions.
  • D4/5-HT2A Antagonists : LU-111995’s 3-aza scaffold and fluorophenyl group confer dual receptor antagonism, suggesting that substituent polarity and stereochemistry critically influence selectivity .
Physicochemical Metrics
  • Stereochemical Sensitivity : The (1S,5R) configuration mirrors the stereoselectivity observed in Abbott’s α7-nAChR agonists, where enantiomers exhibit 10-fold differences in binding affinity .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® AD-H with n-hexane:isopropanol (95:5) .
  • X-ray crystallography : Confirms absolute configuration of crystalline intermediates (e.g., azide derivatives) .
  • NMR NOE experiments : Differentiates endo/exo substituents on the bicyclic core by spatial proximity analysis .
  • DFT calculations : Predicts stability of stereoisomers and transition states, aiding in rationalizing kinetic resolutions .

How can researchers resolve contradictions between yield optimization and enantiomeric purity in chiral bicyclo[3.2.0]heptane synthesis?

Advanced Research Focus
Data from biocatalytic systems highlight trade-offs:

  • Solvent selection : Aqueous systems yield higher conversions (e.g., 70% in 24 h), while water-heptane biphasic systems improve enantiomeric excess (e.g., >90% ee) despite lower yields .
  • Kinetic vs. thermodynamic control : Early reaction termination in biooxidations favors enantiopure ketones, whereas prolonged reactions maximize alcohol yields but reduce ee .
  • Statistical Design of Experiments (DoE) : Multi-variable optimization (pH, temperature, co-solvents) balances yield and purity. For example, BSADH extract activity retention (70%) post-recovery suggests enzyme stability is a limiting factor .

What pharmacological targeting strategies utilize the 2-azabicyclo[3.2.0]heptane scaffold, and how does stereochemistry influence receptor binding?

Advanced Research Focus
The scaffold is pivotal in CNS drug design due to its conformational rigidity:

  • Dopamine D4/5-HT2A antagonism : Derivatives like LU-111995 exhibit high D4 affinity (Ki < 10 nM) driven by the (1S,5R) configuration, which aligns the ethylquinazoline-dione moiety for π-π stacking with aromatic receptor residues .
  • Bioisosteric replacement : The bicyclic core replaces flexible side chains in neuroleptics, reducing off-target effects (e.g., clozapine analogs) .
  • Metabolic stability : Methyl and methoxy groups at C6/C7 hinder CYP450 oxidation, extending half-life in vivo .

What methodological challenges arise in scaling biocatalytic processes for bicyclo[3.2.0]heptane derivatives?

Q. Advanced Research Focus

  • Enzyme inactivation : BSADH loses ~30% activity after 48 h in biphasic systems, necessitating immobilization or fed-batch strategies .
  • Product inhibition : Heptenols/heptenones accumulate, requiring in situ extraction (e.g., heptane phase) to shift equilibrium .
  • Downstream processing : Chiral separations via simulated moving bed (SMB) chromatography are cost-prohibitive; asymmetric synthesis routes (e.g., Sharpless epoxidation) offer scalable alternatives .

How does the bicyclo[3.2.0]heptane core influence stability and reactivity in medicinal chemistry?

Q. Basic Research Focus

  • Ring strain : The fused bicyclic system increases reactivity at the β-lactam moiety, making it prone to hydrolysis (e.g., imipenem dimerization via nucleophilic attack) .
  • Steric protection : 7,7-Dimethyl groups shield the azabicyclic nitrogen, enhancing metabolic stability against hepatic dehydrogenases .
  • Conformational restriction : Preorganizes substituents for target engagement, as seen in 20S proteasome inhibitors where the core aligns the lactone warhead for covalent binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.